

Application Notes and Protocols for P-1075 in Patch-Clamp Electrophysiology Studies

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Compound of Interest

Compound Name: P-1075

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Introduction

P-1075 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, demonstrating a high affinity for channels containing the sulfonylurea receptor 2 (SUR2) subunit. This makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SUR2-containing KATP channels, which are prominently expressed in vascular smooth muscle and cardiac tissue.^{[1][2]} These application notes provide detailed protocols for the use of **P-1075** in patch-clamp electrophysiology studies to characterize its effects on KATP channel activity.

Mechanism of Action

P-1075 activates KATP channels by binding to a specific site on the SUR2 subunit.^{[1][3]} This binding is dependent on the presence of intracellular ATP.^[4] The binding of **P-1075** to the SUR2 subunit induces a conformational change in the KATP channel complex, leading to an increase in the channel's open probability and resulting in potassium ion efflux. This hyperpolarizes the cell membrane, leading to vasodilation in smooth muscle cells and cardioprotective effects.^{[1][5]} Recent cryo-electron microscopy studies have revealed that **P-1075** binds to a common site in the transmembrane domain (TMD) of the SUR2 subunit, between TMD1 and TMD2.^[1]

Data Presentation

The following tables summarize the quantitative data for **P-1075**'s interaction with KATP channels from various studies.

Table 1: Binding Affinity and Potency of **P-1075**

Parameter	Channel Subtype	Value	Species	Reference
EC50	SUR2B-Kir6.2	45 nM	Not Specified	[4]
EC50 (relaxation)	Rat Aorta	7.5 nM	Rat	
Kd	SUR2A	17 nM	Not Specified	
Kd	SUR2B	3 nM	Not Specified	

Table 2: Electrophysiological Effects of **P-1075** on KATP Channels

Cell Type	Channel Subtype	P-1075 Concentration	Effect	Reference
Rabbit Cardiomyocytes	mitoKATP	100 μ M	44% increase in ROS generation	[5]
Rat Heart	KATP	5 μ M	~130% stimulation of Rb+ efflux	[6]
HEK293	Kir6.2/SUR2B	10 μ M	Significant increase in whole-cell current	[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of P-1075-Activated KATP Currents

This protocol is designed to measure macroscopic KATP currents in response to **P-1075** in whole-cell configuration.

1. Cell Preparation:

- Culture cells expressing the KATP channel of interest (e.g., HEK293 cells stably expressing Kir6.2/SUR2B, or primary vascular smooth muscle cells) on glass coverslips.[\[2\]](#)[\[7\]](#)
- Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the extracellular solution.

2. Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH. Note: The presence of ATP in the pipette solution is crucial for **P-1075** activity.[\[4\]](#)

3. Recording Procedure:

- Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.
- Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).
- Rupture the membrane to establish the whole-cell configuration.
- Clamp the cell at a holding potential of -70 mV.
- To elicit currents, apply a voltage ramp protocol from -120 mV to +120 mV over 2 seconds, repeated every 20 seconds.[\[8\]](#)

- Record a stable baseline current for 2-3 minutes.
- Apply **P-1075** at various concentrations (e.g., 1 nM to 10 μ M) to the extracellular solution to construct a dose-response curve.
- After obtaining a stable response to **P-1075**, apply a KATP channel blocker such as glibenclamide (e.g., 10 μ M) to confirm the recorded current is through KATP channels.[6]

4. Data Analysis:

- Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after drug application.
- Plot the percentage increase in current as a function of **P-1075** concentration to determine the EC50 value.

Protocol 2: Inside-Out Patch-Clamp Recording of Single-Channel KATP Activity

This protocol allows for the direct application of **P-1075** to the intracellular face of the KATP channel.

1. Cell Preparation:

- Follow the same cell preparation steps as for the whole-cell protocol.

2. Solutions:

- Pipette (Extracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
- Bath (Intracellular) Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 3 MgATP. Adjust pH to 7.2 with KOH. **P-1075** will be added to this solution.

3. Recording Procedure:

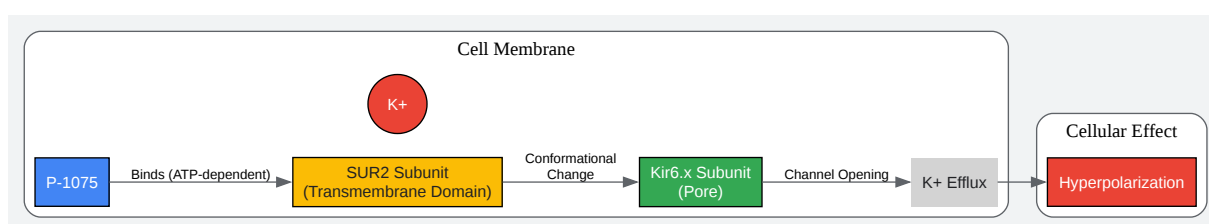
- Form a gigaohm seal on the cell membrane.

- Gently retract the pipette to excise a patch of membrane, with the intracellular side facing the bath solution.[9][10][11]
- Hold the membrane potential at a constant voltage (e.g., -60 mV).
- Record baseline single-channel activity in the control bath solution.
- Perfuse the chamber with the bath solution containing the desired concentration of **P-1075**.
- Record changes in channel activity (open probability, mean open time).
- Wash out **P-1075** with the control bath solution.

4. Data Analysis:

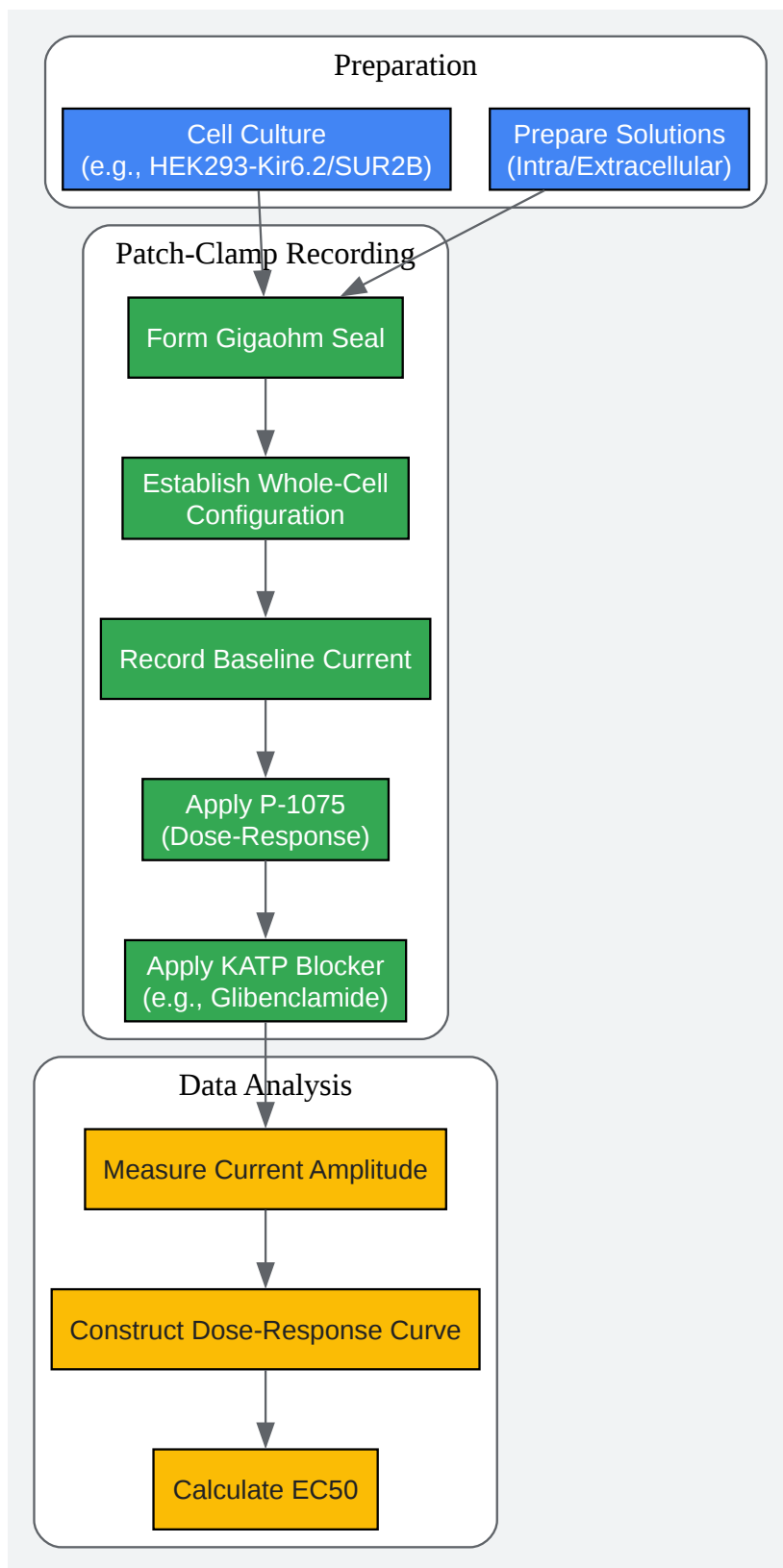
- Analyze single-channel recordings to determine the open probability (NPo) and mean open and closed times.
- Compare these parameters before and after the application of **P-1075**.

Mandatory Visualizations



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Caption: Signaling pathway of **P-1075** action on KATP channels.



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Caption: Experimental workflow for whole-cell patch-clamp analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols for P-1075 in Patch-Clamp Electrophysiology Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678134#using-p-1075-in-patch-clamp-electrophysiology-studies]

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